2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile involves regioselective fluorination techniques. For instance, the high yield synthesis of related fluorinated compounds demonstrates the precision required in introducing fluorine atoms to achieve desired specificity and purity (Chaly & Diksic, 1986). Another approach involves the treatment of corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), showcasing a method for introducing fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, such as 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, is characterized using techniques like single-crystal X-ray diffraction. This allows for the determination of solid-state configurations and the effectiveness of fluorination (Reichel et al., 2021).
Chemical Reactions and Properties
The reactivity and formation of unique compounds through the interaction of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile with various agents have been studied. For example, unexpected reactivity leading to the loss of three fluorine atoms resulting in a trimeric compound has been reported, shedding light on the chemical behavior and potential reactions involving this compound (Stazi et al., 2010).
Physical Properties Analysis
Physical properties, including thermal stability and hydrolytic resistance, are key to understanding the applications and handling of fluorinated compounds. 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride, for instance, showcases high thermal stability and resistance to aqueous hydrolysis, indicating the robust nature of fluorinated compounds (Umemoto et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile are significantly influenced by its fluorine content, affecting its reactivity and interaction with other compounds. Studies have shown that the electron-withdrawing capability of fluorine atoms impacts the stereoselectivity of glycosylation reactions, demonstrating the effect of fluorine substituents on chemical behavior (Crich & Vinogradova, 2007).
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluoroalkylation, including processes involving compounds like 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, has seen significant advancements, especially in aqueous media, which aligns with the principles of green chemistry. The incorporation of fluorinated or fluoroalkylated groups into target molecules under mild and environmentally friendly conditions has broadened the scope of fluoroalkylation. This method is particularly relevant due to the unique effects fluorine atoms impart on the physical, chemical, and biological properties of molecules, making them crucial for pharmaceuticals, agrochemicals, and functional materials. Recent innovations have leveraged water as a solvent or reactant in fluoroalkylation reactions, promoting the development of new, sustainable fluoroalkylation methods (Song et al., 2018).
Activation of C-F Bonds in Aliphatic Fluorides
The activation of C-F bonds in aliphatic fluorides, including those found in 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, is crucial for synthesizing new fluorinated building blocks and versatile non-fluorinated products. Techniques for C-F bond activation involve various methods, including Lewis acid, Bronsted superacids, hydrogen bonding, and mediation by transition metals and rare earth metals. These methodologies facilitate the transformation of compounds bearing aliphatic fluoride, difluoromethylene groups, or trifluoromethyl groups into synthetically valuable molecules, underscoring the importance of C-F bond activation in the field of synthetic chemistry (Shen et al., 2015).
Fluorinated Scaffolds in Antimalarial Drug Discovery
Fluorinated scaffolds, such as those derived from 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, have shown promise in antimalarial drug discovery. The incorporation of fluorine substituents, particularly trifluoromethyl groups, into organic molecules has been linked to increased potency against various diseases, including malaria. Despite the potential benefits, the hazardous nature of typical fluorination reagents poses challenges, highlighting the need for safer, more sustainable fluorination methods in pharmaceutical development (Upadhyay et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental persistence of polyfluoroalkyl chemicals, which include compounds related to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, raises concerns about their long-term ecological impact. Research into the microbial degradation of these substances is crucial for understanding their environmental fate and potential pathways for mitigation. Studies have explored the biodegradability of fluorinated surfactants and their metabolites, revealing that biodegradation plays a significant role in the environmental cycling of these compounds. This research underscores the importance of understanding microbial interactions with fluorinated compounds to assess their environmental risks and develop strategies for their removal (Liu & Avendaño, 2013).
Safety and Hazards
This compound is classified as Acute Tox. 4 for dermal, inhalation, and oral routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
properties
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLYZUWDTDYATN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372170 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
179946-34-0 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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